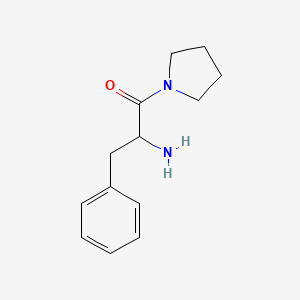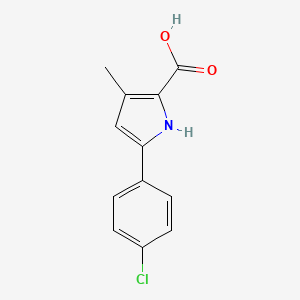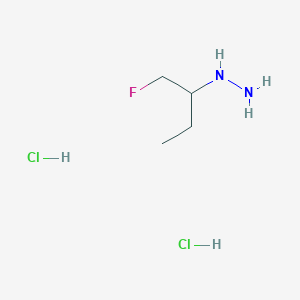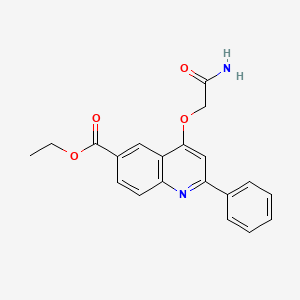
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Scientific Research Applications
Organic Synthesis and Catalysis
Reduction of Nitro Aromatic Compounds : (2-Pyridyl)phenyl methanol, related to the core structure of interest, serves as a hydrogen donor for the reduction of nitro aromatic compounds, facilitating a domino process for the formation of β-amino esters. This highlights its role in synthetic organic chemistry for the construction of complex molecules (D. Giomi, R. Alfini, A. Brandi, 2011).
Enantioselective Addition : Derived ligands from (R)-1-phenylethylamine, a structurally similar compound, are used as chiral catalysts for enantioselective addition reactions. This application demonstrates the potential of such structures in asymmetric synthesis, providing pathways to chiral secondary alcohols with high enantioselectivity (M. Asami et al., 2015).
Material Science
- Synthesis of Polysubstituted Pyrroles : The compound's structural analogs facilitate the synthesis of polysubstituted pyrrole derivatives in a metal-free environment using surfactants. This methodology underscores the utility in synthesizing heterocyclic compounds, crucial in material science for their electronic and photophysical properties (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Pharmaceutical Research
Antihistamine Activity : Structural analogs demonstrate antihistamine activity, highlighting the medicinal chemistry applications of such compounds. The study of stereochemistry and basic functional groups in these molecules provides insights into the design of new antihistamines (R. R. Ison, A. Casy, 1971).
Kappa-Opioid Receptor Antagonism : Specific derivatives exhibit high affinity and selectivity for kappa-opioid receptors, suggesting potential therapeutic applications in treating depression and addiction disorders. This application illustrates the relevance of structural modifications to achieve desired pharmacological profiles (S. Grimwood et al., 2011).
Future Directions
The future directions for research on 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be conducted to investigate its potential applications in the treatment of human diseases .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that the pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological profiles .
Action Environment
The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2921766.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2921771.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2921772.png)
![1-(3,4-Difluorobenzoyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2921773.png)
![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)
![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

